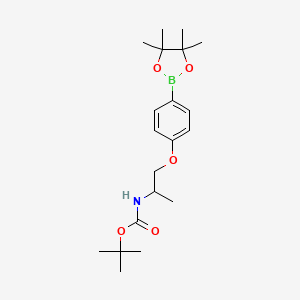
behenoyl Coenzyme A (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Behenoyl Coenzyme A (ammonium salt) is a derivative of behenic acid, a long-chain saturated fatty acid. This compound is a coenzyme A derivative, which plays a crucial role in various biochemical processes, particularly in lipid metabolism. It is often used in scientific research to study enzyme activities and metabolic pathways involving long-chain fatty acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Behenoyl Coenzyme A (ammonium salt) can be synthesized through a multi-step process involving the activation of behenic acid to its acyl chloride form, followed by its reaction with coenzyme A. The general steps include:
Activation of Behenic Acid: Behenic acid is converted to behenoyl chloride using thionyl chloride or oxalyl chloride.
Formation of Behenoyl Coenzyme A: The behenoyl chloride is then reacted with coenzyme A in the presence of a base such as triethylamine to form behenoyl Coenzyme A.
Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of behenoyl Coenzyme A (ammonium salt) typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Bulk Synthesis: Large quantities of behenic acid are converted to behenoyl chloride.
Automated Reaction: The behenoyl chloride is reacted with coenzyme A in controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Behenoyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to behenic acid or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the coenzyme A moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Behenic aldehyde or behenic ketone.
Reduction: Behenic acid.
Substitution: Various substituted behenoyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Behenoyl Coenzyme A (ammonium salt) is widely used in scientific research due to its role in lipid metabolism. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study fatty acid metabolism.
Biology: Investigates the role of long-chain fatty acids in cellular processes.
Medicine: Studies the impact of fatty acid metabolism on diseases such as obesity, diabetes, and cardiovascular diseases.
Industry: Utilized in the production of bio-based materials and as a standard in analytical techniques.
Wirkmechanismus
Behenoyl Coenzyme A (ammonium salt) functions by participating in the activation and transfer of long-chain fatty acids within cells. It acts as a substrate for enzymes such as fatty acyl-CoA synthetase, which catalyzes the formation of fatty acyl-CoA derivatives. These derivatives are then involved in various metabolic pathways, including beta-oxidation, lipid biosynthesis, and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl Coenzyme A: A derivative of palmitic acid, involved in similar metabolic pathways.
Stearoyl Coenzyme A: Derived from stearic acid, also participates in lipid metabolism.
Oleoyl Coenzyme A: An unsaturated fatty acid derivative, involved in different metabolic processes due to its double bond.
Uniqueness
Behenoyl Coenzyme A (ammonium salt) is unique due to its long-chain structure, which affects its solubility and interaction with enzymes. Its specific chain length makes it a valuable tool for studying the metabolism of very long-chain fatty acids, which are less common but crucial in certain biological processes.
Eigenschaften
Molekularformel |
C43H87N10O17P3S |
|---|---|
Molekulargewicht |
1141.2 g/mol |
IUPAC-Name |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3 |
InChI-Schlüssel |
DSSMNGMIRQGXTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)










![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)


